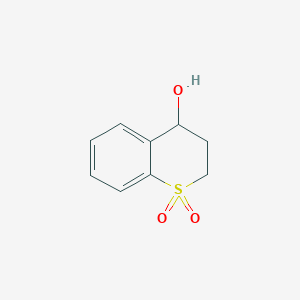

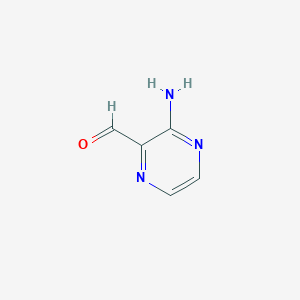

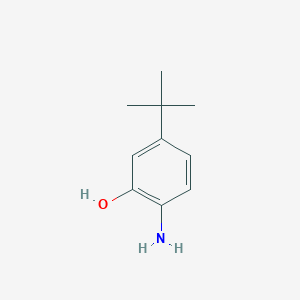

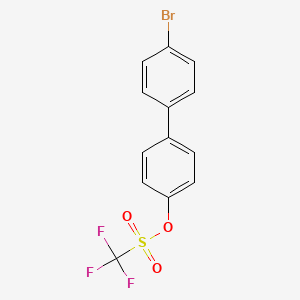

![molecular formula C10H11FOS B1283539 4-[(4-氟苯基)硫基]丁酮 CAS No. 142038-16-2](/img/structure/B1283539.png)

4-[(4-氟苯基)硫基]丁酮

描述

The compound 4-[(4-Fluorophenyl)thio]butan-2-one is a fluorinated organic molecule that has been studied in various contexts. It is structurally related to several other compounds that have been synthesized and characterized for their potential applications in different fields, including medical cosmetology, drug discovery, and material science.

Synthesis Analysis

The synthesis of fluorinated compounds, such as those related to 4-[(4-Fluorophenyl)thio]butan-2-one, involves the use of fluorinating agents. One such agent is 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which has been found to have high thermal stability and resistance to aqueous hydrolysis, making it a superior deoxofluorinating agent for various substrates . The synthesis of other related compounds involves different chemical reactions, such as the reaction of 1-bromo-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with 1-(2-fluorophenyl)thiourea, leading to compounds with potential antitumor activity .

Molecular Structure Analysis

The molecular structure of compounds related to 4-[(4-Fluorophenyl)thio]butan-2-one has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a compound synthesized from a reaction involving a fluorophenyl moiety was determined, revealing an orthorhombic system with specific space group parameters . Another study reported the crystal structure of a thiophene derivative with a 4-fluorophenyl group, which is of interest due to the wide range of biological activities exhibited by substituted thiophenes .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is diverse. For instance, the fluorinating agent mentioned earlier can convert various functional groups to fluorinated analogs, such as converting alcohols to fluorides and carboxylic groups to trifluoromethyl groups . Another example is the ozonolysis of copolymers containing 4-fluorophenyl butadiene units, which leads to telechelic oligomers with 4-fluorophenyl ketone end groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-[(4-Fluorophenyl)thio]butan-2-one and related compounds are influenced by their molecular structures. For instance, the presence of fluorine atoms can significantly affect the mesomorphic properties of fluoro-substituted analogues of certain biphenyls, as well as their dielectric properties . In the context of medical cosmetology, 4-(phenylsulfanyl)butan-2-one has been shown to inhibit melanin synthesis and melanosome maturation, demonstrating low cytotoxicity and strong inhibitory effects on melanin production compared to other agents .

科学研究应用

1. 晶体结构及其在材料科学和制药领域的应用

由于其在材料科学和制药领域的潜在应用,已对(4-氟苯基)(2-(甲硫基)噻吩-3-基)甲酮的合成和晶体结构进行了研究,这种化合物在结构上与4-[(4-氟苯基)硫基]丁酮相关。这类涉及取代噻吩的化合物显示出广泛的生物活性,并在薄膜晶体管、有机场效应晶体管和太阳能电池等领域中得到应用(Nagaraju et al., 2018)。

2. 抑制黑色素合成及在化妆品领域的应用

4-(苯基硫基)丁酮,一种类似于4-[(4-氟苯基)硫基]丁酮的化合物,已证明在抑制黑色素合成和成熟方面具有有效性。这在医学美容学中具有重要意义,因为它具有美白皮肤的特性。该化合物已被发现抑制酪氨酸酶活性,这是黑色素生成中的关键酶,并且显示出比该领域其他药物更低的细胞毒性(Wu et al., 2015)。

3. 抗癌活性

发现了SYA013的新类似物,包括4-(4-(4-氯苯基)-1,4-二氮杂环戊烷-1-基)-1-(4-氟苯基)丁酮,具有抗癌活性。这些化合物对癌细胞表现出选择性毒性,包括各种实体肿瘤细胞系,表明它们在癌症治疗中具有潜在用途(Asong et al., 2019)。

4. 神经保护作用

已对4-(苯基硫基)丁酮进行了神经保护作用的研究,特别是在涉及视神经挤压的模型中。该化合物表现出保护视网膜神经节细胞和保持视觉功能的能力,使其成为治疗与视神经损伤相关的神经退行性疾病的潜在候选药物(Chien et al., 2016)。

属性

IUPAC Name |

4-(4-fluorophenyl)sulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FOS/c1-8(12)6-7-13-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEQFWIFNCWDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566651 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)thio]butan-2-one | |

CAS RN |

142038-16-2 | |

| Record name | 4-[(4-Fluorophenyl)sulfanyl]butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。